2-{[(Pentafluorophenyl)methyl]amino}phenol
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Overview
Description
2-{[(Pentafluorophenyl)methyl]amino}phenol is an organic compound with the molecular formula C13H8F5NO It is characterized by the presence of a pentafluorophenyl group attached to an amino group, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Pentafluorophenyl)methyl]amino}phenol typically involves the reaction of pentafluorobenzylamine with a phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{[(Pentafluorophenyl)methyl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, substituted phenols, and various amine derivatives .
Scientific Research Applications
2-{[(Pentafluorophenyl)methyl]amino}phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-{[(Pentafluorophenyl)methyl]amino}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Trifluoromethyl)phenyl]amino}phenol
- 2-{[(Difluorophenyl)methyl]amino}phenol
- 2-{[(Fluorophenyl)methyl]amino}phenol
Uniqueness
2-{[(Pentafluorophenyl)methyl]amino}phenol is unique due to the presence of five fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to its analogs with fewer fluorine atoms .
Properties
CAS No. |
106000-40-2 |
---|---|
Molecular Formula |
C13H8F5NO |
Molecular Weight |
289.20 g/mol |
IUPAC Name |
2-[(2,3,4,5,6-pentafluorophenyl)methylamino]phenol |
InChI |
InChI=1S/C13H8F5NO/c14-9-6(10(15)12(17)13(18)11(9)16)5-19-7-3-1-2-4-8(7)20/h1-4,19-20H,5H2 |
InChI Key |
PHJNDVVVUHZASF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=C(C(=C(C(=C2F)F)F)F)F)O |
Origin of Product |
United States |
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